![molecular formula C12H11NO5 B11193637 4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid CAS No. 522-49-6](/img/structure/B11193637.png)
4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
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Overview
Description
4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound is part of the quinoline family, which is known for its diverse biological activities and importance in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves the acylation of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine. This is followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different biological activities and properties .
Scientific Research Applications
4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular proteins and DNA .
Comparison with Similar Compounds
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 1-Allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Comparison: 4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring. This substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a compound belonging to the quinoline class, characterized by its unique structure that includes two methoxy groups and a carboxylic acid group. This compound has garnered attention for its diverse biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H11NO5, with a molecular weight of 249.22 g/mol. The presence of methoxy and carboxylic acid functional groups contributes to its reactivity and interaction with various biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
The biological activity of this compound is primarily attributed to its ability to interact with key enzymes involved in bacterial DNA replication and repair processes. Notably:
- DNA Gyrase Inhibition : The compound's structural features allow it to bind effectively to DNA gyrase, a critical enzyme for bacterial survival. This binding disrupts the normal function of the enzyme, leading to bacterial cell death .
Table: Summary of Biological Activities and Findings
Biological Activity | Mechanism | Reference |
---|---|---|
Antibacterial | Inhibition of DNA gyrase | |
Antiviral | Potential anti-HIV activity | |
Anticancer | Similarity to known anticancer agents |
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of various quinolone derivatives including this compound:
- The compound was tested against MRSA strains with MIC values indicating moderate effectiveness.
- Toxicity assessments revealed that at concentrations effective against bacteria (MIC), the compound exhibited minimal toxicity towards human cell lines (CC50 values around 50 mM) suggesting a favorable therapeutic index .
Properties
CAS No. |
522-49-6 |
---|---|
Molecular Formula |
C12H11NO5 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
4,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO5/c1-17-7-5-3-4-6-9(7)13-11(14)8(12(15)16)10(6)18-2/h3-5H,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
FNXGDPWXITYSJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C(=C2OC)C(=O)O |
Origin of Product |
United States |
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